molecular formula C6F12 B1329354 Perfluorohex-1-ene CAS No. 755-25-9

Perfluorohex-1-ene

Cat. No. B1329354
CAS RN: 755-25-9
M. Wt: 300.04 g/mol
InChI Key: RMHCWMIZBMGHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorohex-1-ene is a fluorinated olefin, which is part of a broader class of perfluorinated compounds. These compounds are characterized by the replacement of hydrogen atoms with fluorine atoms on a carbon chain, resulting in unique physical and chemical properties due to the strong carbon-fluorine bonds.

Synthesis Analysis

The synthesis of perfluorinated compounds, including perfluorohex-1-ene, often involves the use of fluorinating agents or electrochemical fluorination. For instance, perfluoro-1,2-dioxolane was synthesized using elemental fluorine in the presence of CsF, which could be indicative of similar methods used for synthesizing perfluorohex-1-ene . Additionally, perfluoro-2,3-dimethylbut-2-ene can be prepared from perfluoro-(2,2,4,4-tetramethyldithietan) at high temperatures, suggesting that high-temperature methods may also be applicable to the synthesis of perfluorohex-1-ene .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds has been extensively studied using techniques such as gas-phase electron diffraction. For example, the molecular structure of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) was determined to have a boat conformation with various bond angles and distances that are characteristic of perfluorinated compounds . Similarly, the structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) was found to have a gauche-diene geometry . These studies provide insights into the conformational preferences of perfluorinated compounds, which would be relevant for understanding the structure of perfluorohex-1-ene.

Chemical Reactions Analysis

Perfluorohex-1-ene, like other perfluoroalkenes, is expected to undergo various chemical reactions. The reactivity of perfluoroalkenes with nucleophiles has been demonstrated, where perfluoro-3,4-dimethylhex-3-ene reacts with amines to give products from direct nucleophilic attack as well as from isomerization processes . Similarly, perfluoro-3,4-dimethylhex-3-en-2-one shows reactivity with nucleophiles at both the double bond and the carbonyl group . These studies suggest that perfluorohex-1-ene would also exhibit interesting reactivity patterns with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are heavily influenced by the presence of fluorine atoms. The strong electronegativity of fluorine imparts high thermal and chemical stability to these compounds. For instance, epoxides of perfluorobicyclobutylidene show high thermal stability . The unique properties of perfluorinated compounds, such as their hydrophobicity and low surface energy, make them valuable in various applications, including as non-stick coatings and in electronic devices. These properties would be expected to extend to perfluorohex-1-ene as well.

Scientific Research Applications

Chemistry and Synthesis

  • Perfluorohex-1-ene, as a part of the fluoro-olefin family, is used in chemical synthesis. For instance, it is involved in the preparation of perfluoro-2,3-dimethylbut-2-ene, which under ultraviolet irradiation, efficiently isomerizes to perfluoro-2,3-dimethylbut-1-ene (Bell et al., 1980). Additionally, perfluorohex-1-ene plays a role in reactions with fluoride ions, leading to a range of products including perfluorotetramethylfuran (Chambers et al., 1979).

Interaction Studies

  • Quantitative studies of the complexes formed between perfluorohexyl iodide, a related compound, and various hydrogen-bond acceptors, provide insights into non-covalent interactions, which is fundamental in understanding the chemical behavior of perfluorohex-1-ene and related compounds (Cabot & Hunter, 2009).

Biological Applications

  • In the field of biochemistry, Peroxyfluor-1 (PF1), a compound related to perfluorohex-1-ene, is used as an optical probe for hydrogen peroxide in living cells, showcasing the potential of perfluorocarbons in biological imaging and diagnostics (Chang et al., 2004).

Material Science and Engineering

  • Perfluorohex-1-ene derivatives are explored in material science for their unique properties. For instance, the thermolytic defluorination of perfluoro-3,4-dimethylhex-3-ene, a related compound, results in fluorinated dienes which have potential applications in advanced material synthesis (Chambers et al., 1981).

Imaging and Delivery Applications

  • Perfluorocarbons like perfluorohex-1-ene have applications in 19F magnetic resonance imaging (MRI) and chemical conjugation to drugs and pH sensors. A study presented a thermoresponsive perfluorocarbon emulsion hydrogel detectable by 19F MRI, indicating the role ofperfluorocarbons in biomedical imaging and drug delivery (Herneisey et al., 2020).

Environmental Applications

  • Perfluorohex-1-ene derivatives are used in environmental applications such as tracing mass movement and transfer. For example, perfluoroalkane compounds, which include perfluorohex-1-ene derivatives, are employed in atmospheric transport research and leak detection in underground storage and pipelines. They are crucial for monitoring carbon sequestration in geological formations and understanding atmospheric background levels (Watson et al., 2007).

Safety And Hazards

Perfluorohex-1-ene may cause irritation of the digestive tract and respiratory tract. Its vapors may cause dizziness or suffocation . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when handling this compound .

Future Directions

Perfluorohex-1-ene has potential applications in proton exchange membrane (PEM) fuel cells . It is being studied for its use in the synthesis of new perfluorinated monomers bearing acidic groups for proton transport .

properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)9)3(10,11)4(12,13)5(14,15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCWMIZBMGHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226440
Record name Perfluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohex-1-ene

CAS RN

755-25-9
Record name 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohex-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorohex-1-ene
Reactant of Route 2
Reactant of Route 2
Perfluorohex-1-ene
Reactant of Route 3
Perfluorohex-1-ene
Reactant of Route 4
Perfluorohex-1-ene
Reactant of Route 5
Perfluorohex-1-ene

Citations

For This Compound
18
Citations
VI Sokolov, SA Akhmanov, IO Goryachuk… - Online journal “Fluorine … - notes.fluorine1.ru
Perfluorohex-1-ene homopolymer CF2= CF–(CF2) 3–CF3 was synthesized using the ultrahigh pressure method (15-16 thous. atm). The resulting homopolymer is partially crystalline, …
Number of citations: 0 notes.fluorine1.ru
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - Journal of Quantitative …, 2023 - Elsevier
We report the construction of a database of quantitative infrared spectra specifically targeting volatile fluorocarbon gases that may be emitted during thermal treatment of per- and …
Number of citations: 5 www.sciencedirect.com
R Qu, J Liu, C Li, L Wang, Z Wang, J Wu - Water Research, 2016 - Elsevier
… Moreover, perfluoronon-1-ene, perfluorooct-1-ene, perfluorohept-1-ene and perfluorohex-1-ene was identified as the gas-phase intermediate of PFDA, PFNA, PFOA and PFHpA, …
Number of citations: 87 www.sciencedirect.com
A Monopoli, M Casiello, P Cotugno, A Milella… - Molecules, 2021 - mdpi.com
… With this in mind, perfluoro-hex-2-ensulfonate 23 was initially prepared by reacting perfluorohex-1-ene with sodium sulfite in water/isopropanol (Figure 1). Unfortunately, this strategy …
Number of citations: 1 www.mdpi.com
A Raghavanpillai, DJ Burton - Journal of fluorine chemistry, 2006 - Elsevier
… reaction mixture with hexane followed by purification of the crude product by chromatography (eluent: hexane) afforded a mixture of (Z)- and (E)-1-(2-methylphenyl)perfluorohex-1-ene (Z…
Number of citations: 9 www.sciencedirect.com
HJ Frohn, VV Bardin - Journal of Fluorine Chemistry, 2010 - Elsevier
… No reaction between iodine heptafluoride and perfluorohex-1-ene (28) was detected in PFP at −60 C within 2 h, but at −30 C fluorine addition across the terminal C double bond C bond …
Number of citations: 7 www.sciencedirect.com
MH Hung, BE Smart, AE Feiring… - The Journal of Organic …, 1991 - ACS Publications
… In a competition experiment, perfluorohex-1 -ene actually reacted faster than n-C4F8CH=CH2 but produced a complex mixture which contained carbonyl compounds and little epoxide. …
Number of citations: 52 pubs.acs.org
GG Furin - CHEMISTRY FOR SUSTAINABLE DEVELOPMENT, 2007 - sibran.ru
… Terminal fluoroolefins, such as hexafluoropropylene, 2H-pentafluoropropylene, 6H-perfluorohex-1-ene, perfluoro(propylvinyl) ether and tetrafluoroethylene, react with oleum (67 %) with …
Number of citations: 0 www.sibran.ru
AA Kadyrov, GG Bargamov, EM Rokhlin - Journal of fluorine chemistry, 1993 - Elsevier
… containing a fluorine atom at the ylide carbon atom, like ylide XX, has been established by 19F and 31P NMR spectroscopy and mass spectrometry in the reaction of perfluorohex-1-ene …
Number of citations: 8 www.sciencedirect.com
P Roesch, C Vogel, FG Simon - International Journal of Environmental …, 2020 - mdpi.com
… When the reaction was performed with the shorter derivatives, PFHxA and PFBA, quantitative conversion to the respective polyfluoroalkenes 1H-perfluorohex-1-ene and 1H-perfluorobut…
Number of citations: 17 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.